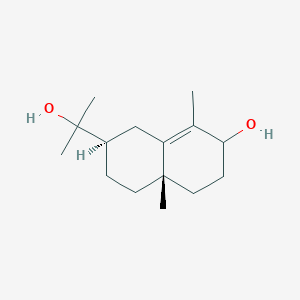

7-(2-Hydroxy) gamma-Eudesmol

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(4aS,7R)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |

InChI |

InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11,13,16-17H,5-9H2,1-4H3/t11-,13?,15+/m1/s1 |

InChI Key |

LXUVAWHYPMSDSM-ZHOBSPGKSA-N |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1O)C)C(C)(C)O |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1O)C)C(C)(C)O |

Origin of Product |

United States |

Natural Occurrence and Biosource Investigations of 7 2 Hydroxy Gamma Eudesmol

Plant Species and Other Biological Sources of Isolation

While direct isolation of a compound named "7-(2-Hydroxy) gamma-Eudesmol" is not extensively documented under this specific nomenclature in broad public literature, extensive research into the chemical constituents of various plant species, particularly within the Salvia genus (Lamiaceae family), has revealed a rich array of structurally related eudesmane (B1671778) sesquiterpenoids. These findings point towards Salvia species as primary candidates for sourcing such compounds.

Notably, studies on Salvia plebeia have led to the isolation of numerous eudesmane-type sesquiterpenoids. nih.govnih.govacgpubs.orgresearchgate.net These investigations have successfully identified and characterized several new and known eudesmane derivatives from the aerial parts of the plant. acgpubs.orgacgpubs.org The consistent discovery of eudesmane skeletons within this species suggests a high probability of finding variations, including hydroxylated forms like 7-(2-Hydroxy) gamma-Eudesmol (B72145).

Another significant species in this context is Salvia sclarea, commonly known as clary sage. Its essential oil is a complex mixture of volatile compounds, with a significant portion being sesquiterpenes. nih.govnih.gov4science.gemdpi.com Analysis of S. sclarea from various regions has identified compounds such as β-eudesmol, highlighting the plant's enzymatic machinery for producing eudesmane-based structures. researchgate.netnih.gov The chemical profile of its essential oil is known to include a variety of oxygenated sesquiterpenes. nih.govnih.gov

The following table summarizes the key eudesmane sesquiterpenoids and related compounds isolated from relevant Salvia species, which are indicative of the types of structures present in these plants.

| Compound Name | Plant Source | Plant Part | Reference |

| Sapleudesone | Salvia plebeia | Aerial parts | acgpubs.orgacgpubs.org |

| Salplebeone A | Salvia plebeia | Aerial parts | acgpubs.orgacgpubs.org |

| Linderolide I | Salvia plebeia | Aerial parts | acgpubs.orgacgpubs.org |

| Chlorantene D | Salvia plebeia | Aerial parts | acgpubs.orgacgpubs.org |

| Chlomultin B | Salvia plebeia | Aerial parts | acgpubs.orgacgpubs.org |

| Eudebeiolide D | Salvia plebeia | Aerial parts | nih.gov |

| epi-Eudebeiolide C | Salvia plebeia | Aerial parts | nih.gov |

| β-Eudesmol | Salvia sclarea | - | researchgate.net |

| α-Eudesmol | Salvia sclarea | Aerial parts | nih.gov |

| Germacrene D | Salvia sclarea | Flowers, Leaves | mdpi.comresearchgate.net |

| (E)-Caryophyllene | Salvia sclarea | - | nih.gov |

Geographic and Ecological Distribution of Producing Organisms

The primary plant species identified as potential sources of this compound and related compounds have distinct geographical and ecological distributions.

Salvia plebeia is a biennial herb that is widely distributed across Asia. researchgate.netacgpubs.org It is particularly prevalent in China, with significant populations found in provinces such as Shaanxi, Jiangsu, Fujian, Guizhou, Hunan, and Guangdong. researchgate.netacgpubs.org This plant thrives in a variety of habitats, from roadsides and grassy areas to the banks of streams. Its widespread distribution across different climatic zones in China suggests a degree of adaptability, which may influence its chemical profile.

Salvia sclarea , or clary sage, is native to the northern Mediterranean Basin, as well as some areas in North Africa and Central Asia. It is a commercially significant plant, cultivated worldwide for its essential oil. nih.gov Studies on S. sclarea have been conducted on plants grown in various countries, including Greece, Georgia, and Italy, as well as those cultivated in vitro. 4science.gemdpi.comresearchgate.netnih.gov The plant prefers sunny, well-drained soils and is often found in herbaceous perennial communities. The chemical composition of its essential oil can vary depending on the geographical origin, climatic conditions, and cultivation practices. researchgate.net

Quantitative Distribution and Variation within Biological Matrices

The concentration of eudesmane sesquiterpenoids and other chemical constituents can vary significantly within different parts of the plant and depending on the extraction method used.

In Salvia sclarea, the essential oil yield from the aerial parts has been reported to be between 0.1% and 0.2% (v/w) from in vitro and in vivo grown plants, respectively. nih.gov The chemical composition of the essential oil from the leaves and flowers of S. sclarea shows both similarities and differences. For instance, one study reported that the main constituents of the essential oils from both parts were germacrene D, β-caryophyllene, and bicyclogermacrene. researchgate.net Another analysis of S. sclarea essential oil reported linalool (B1675412) acetate (B1210297) (49.1%) and linalool (20.6%) as the main components, with (E)-caryophyllene present at 5.1%. nih.gov

A detailed analysis of the essential oil from the aerial parts of S. sclarea cultivated in Georgia identified linalool (26.81%) and linalyl acetate (42.99%) as the dominant components. 4science.ge Another study on Italian S. sclarea found linalyl acetate to be the most abundant component at 59.3%, followed by linalool (11.3%) and germacrene D (10.5%). mdpi.com

The following table provides a comparative look at the quantitative data for some of the major chemical constituents found in the essential oil of Salvia sclarea from different studies.

| Compound | Percentage in Oil (Study 1) | Percentage in Oil (Study 2) | Percentage in Oil (Study 3) |

| Linalyl acetate | 49.1% | 42.99% | 59.3% |

| Linalool | 20.6% | 26.81% | 11.3% |

| Germacrene D | - | - | 10.5% |

| (E)-Caryophyllene | 5.1% | - | - |

| α-Terpineol | 4.9% | - | - |

| Geranyl acetate | 4.4% | - | - |

These variations underscore the importance of considering the specific plant part, geographical source, and analytical methodology when investigating the natural occurrence of specific phytochemicals like this compound.

Advanced Methodologies for Isolation and Structural Elucidation of 7 2 Hydroxy Gamma Eudesmol

Chromatographic Separation Techniques for Complex Mixtures

The initial step in the characterization of 7-(2-Hydroxy) gamma-Eudesmol (B72145) involves its isolation from a crude plant extract, which is a complex mixture of numerous compounds. Modern chromatographic techniques are indispensable for achieving the high degree of purity required for unambiguous structural analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of sesquiterpenoids from plant extracts. rsc.orgnih.govresearchgate.net For a hydroxylated compound like 7-(2-Hydroxy) gamma-Eudesmol, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a gradient of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.orgnih.gov

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of the hydroxyl group in this compound increases its polarity compared to non-hydroxylated eudesmanes, influencing its retention time. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution for acidic or sensitive compounds. nih.gov Preparative HPLC is frequently employed as a final purification step to obtain the compound in high purity for spectroscopic analysis. nih.govresearchgate.net

Table 1: Representative HPLC Parameters for the Separation of Eudesmane (B1671778) Sesquiterpenoids

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 40 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. researchgate.net Due to the hydroxyl group, this compound may require derivatization, such as silylation, to increase its volatility and thermal stability, thus preventing degradation in the hot injector and column.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Nonpolar columns, such as those with a polydimethylsiloxane (B3030410) phase, are commonly used for terpenoid analysis. The retention index of the compound, along with its mass spectrum, provides crucial information for its identification.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. mdpi.comnih.govwikipedia.orgnih.gov This is particularly advantageous for the separation of sensitive natural products. In CCC, a biphasic solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The choice of the solvent system is critical and is based on the partition coefficient (K) of the target compound. researchgate.netmdpi.com

For a moderately polar compound like this compound, a hexane-ethyl acetate-methanol-water system could be a suitable choice. By carefully selecting the solvent system, it is possible to achieve efficient separation and high recovery of the target compound from a crude extract. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govchromatographytoday.com SFC is known for its high efficiency, rapid separation times, and reduced environmental impact due to lower solvent consumption. nih.gov

For the separation of polar compounds like hydroxylated terpenoids, a polar co-solvent (modifier), such as methanol or ethanol, is typically added to the supercritical CO2 mobile phase to increase its elution strength. chromatographytoday.comyoutube.com The separation can be optimized by adjusting the pressure, temperature, and the gradient of the co-solvent. SFC can be particularly useful for the separation of isomers and closely related compounds. chromatographyonline.com

Spectroscopic and Spectrometric Techniques for De Novo Structure Determination

Once this compound has been isolated in a pure form, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination of organic molecules. nih.govnih.govharvard.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the carbon skeleton and determine the stereochemistry of the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their scalar couplings. The ¹³C NMR spectrum reveals the number of carbon atoms and their hybridization state. For this compound, characteristic signals for methyl groups, methylene (B1212753) and methine protons in the decalin ring system, and protons associated with the hydroxyl-bearing side chain would be expected.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the connectivity of the proton network within the molecule. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing vital information for determining the relative stereochemistry of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Hydroxylated Eudesmane Sesquiterpenoid Moiety

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| 1 | 35.2 | 1.55 (m), 1.65 (m) |

| 2 | 25.8 | 1.80 (m) |

| 3 | 38.1 | 1.95 (m) |

| 4 | 148.5 | - |

| 5 | 50.1 | 2.10 (m) |

| 6 | 28.3 | 1.70 (m) |

| 7 | 75.4 | 4.10 (dd, 10.5, 4.5) |

| 8 | 41.2 | 1.85 (m) |

| 9 | 36.5 | 1.60 (m), 1.75 (m) |

| 10 | 45.3 | - |

| 11 | 72.9 | - |

| 12 | 27.1 | 1.25 (s) |

| 13 | 26.9 | 1.23 (s) |

| 14 | 21.5 | 1.05 (d, 7.0) |

| 15 | 16.8 | 1.75 (s) |

Note: The chemical shifts (δ) are hypothetical and representative for a 7-hydroxy eudesmane-type structure and will vary depending on the exact stereochemistry and solvent used.

By integrating the data from these advanced chromatographic and spectroscopic techniques, the complete and unambiguous structure of this compound can be determined, paving the way for further investigation of its biological properties.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of natural products, providing vital information about a compound's molecular weight and elemental composition. In the analysis of this compound, Electron Ionization Mass Spectrometry (EI-MS) is commonly employed. The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The analysis of these fragments provides a "fingerprint" that helps to piece together the molecule's structure.

The molecular ion peak for this compound (C₁₅H₂₆O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.37 g/mol ). nih.gov The fragmentation pattern is dictated by the inherent stability of the resulting ions and neutral losses. Key fragmentation pathways for eudesmane-type sesquiterpenoids involve cleavages of the decalin ring system and the side chain.

A primary fragmentation event for this compound is the loss of a water molecule (H₂O, 18 Da) from the tertiary alcohol, a common fragmentation for alcohols, leading to a significant peak at m/z 204. Another characteristic fragmentation is the cleavage of the C7-C11 bond, resulting in the loss of the 2-hydroxypropyl group. Further fragmentation of the ring structure can also occur, providing additional structural clues. researchgate.netmiamioh.edu

A proposed fragmentation pathway can be summarized as follows:

Molecular Ion (M⁺): The intact molecule with one electron removed, appearing at m/z 222.

[M-H₂O]⁺: Loss of a water molecule from the hydroxyl group, resulting in an ion at m/z 204.

[M-C₃H₇O]⁺: Cleavage and loss of the entire 2-hydroxypropyl side chain, yielding a fragment at m/z 163.

[M-CH₃]⁺: Loss of a methyl group, a common fragmentation in terpenes, leading to a peak at m/z 207. researchgate.net

The relative abundance of these and other fragments helps to confirm the identity and structure of the compound when compared against spectral libraries or known standards.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 222 | [C₁₅H₂₆O]⁺ (M⁺) | Molecular Ion |

| 207 | [M-CH₃]⁺ | Loss of a methyl group |

| 204 | [M-H₂O]⁺ | Loss of water from the hydroxyl group |

| 163 | [M-C₃H₇O]⁺ | Loss of the 2-hydroxypropyl side chain |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for determining the absolute configuration of chiral molecules like this compound. univ-amu.fr These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. rsc.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the stereochemical arrangement of atoms around the molecule's chromophores. For this compound, the relevant chromophore is the carbon-carbon double bond within the eudesmane skeleton. The sign and magnitude of the Cotton effect in the CD spectrum are highly sensitive to the spatial arrangement of the atoms and can be used to assign the absolute stereochemistry of the chiral centers.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. mertenlab.de An ORD curve provides complementary information to the CD spectrum and is particularly useful for molecules with chromophores that absorb in the far-UV region.

In practice, the absolute configuration of this compound is determined by comparing its experimental CD and ORD spectra with those of structurally related compounds whose absolute configurations are already known. Alternatively, theoretical CD spectra can be calculated using quantum chemical methods. By comparing the experimental spectrum with the calculated spectra for all possible stereoisomers, the one that provides the best match allows for the unambiguous assignment of the absolute configuration. tum.de

X-ray Crystallography

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of all chiral centers within the molecule.

The application of X-ray crystallography to this compound would first require the successful growth of a high-quality, single crystal of the compound. This can often be a challenging and rate-limiting step for natural products. Once a suitable crystal is obtained, it is mounted and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Advanced Hyphenated Analytical Systems for Trace Analysis

For the detection and quantification of this compound at trace levels, particularly within complex biological or environmental matrices, advanced hyphenated analytical systems are employed. springernature.comnih.gov These techniques couple a high-resolution separation method with a sensitive detection method, most commonly mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov Given the hydroxyl group in this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing degradation in the GC injector and column. sigmaaldrich.com A common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com The derivatized analyte is then separated from other components in the mixture by the gas chromatograph before being detected and identified by the mass spectrometer. GC-MS offers excellent sensitivity and provides mass spectra that are useful for structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of less volatile and thermally labile compounds, as it does not require the analyte to be vaporized. researchgate.netresearchgate.net This technique separates components in a liquid phase before they enter the mass spectrometer. nih.govrsc.org For this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is a common configuration. LC-MS, and particularly its tandem version (LC-MS/MS), provides high sensitivity and selectivity, making it ideal for quantifying trace amounts of the compound in complex samples like plant extracts or biological fluids without extensive sample cleanup or derivatization. nih.govresearchgate.net

| Technique | Principle | Advantages for this compound Analysis | Considerations |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | High chromatographic resolution; Extensive spectral libraries available for identification. | Requires derivatization (e.g., silylation) to increase volatility and thermal stability. sigmaaldrich.com |

| LC-MS | Separation of compounds in the liquid phase followed by mass analysis. | Applicable to non-volatile and thermally labile compounds; Direct analysis of complex mixtures (e.g., plant extracts); High sensitivity and selectivity (especially with MS/MS). researchgate.netnih.gov | Matrix effects can influence ionization efficiency. |

Biosynthetic Pathways and Enzymology of 7 2 Hydroxy Gamma Eudesmol

Precursor Identification and Isoprenoid Pathway Intermediates (e.g., Farnesyl Diphosphate)

The journey to synthesizing 7-(2-Hydroxy) gamma-Eudesmol (B72145) begins with the isoprenoid pathway, a fundamental metabolic route in plants and other organisms. The direct precursor to the eudesmane (B1671778) sesquiterpene skeleton is Farnesyl Diphosphate (B83284) (FPP). acs.org FPP is a 15-carbon isoprenoid intermediate that serves as a critical branching point for the synthesis of thousands of sesquiterpenes, as well as other important molecules like sterols and carotenoids. acs.org

FPP itself is synthesized from two five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors can be produced through two distinct pathways depending on the organism and cellular compartment:

The Mevalonate (B85504) (MVA) Pathway: Primarily operating in the cytosol and peroxisomes of plants, this pathway is the main source of FPP for sesquiterpene synthesis. youtube.com

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway is typically responsible for producing precursors for monoterpenes, diterpenes, and carotenoids. youtube.com

The formation of FPP is catalyzed by farnesyl diphosphate synthase (FPPS), an enzyme that facilitates the sequential head-to-tail condensation of two IPP molecules with one molecule of DMAPP. youtube.com Once synthesized, FPP is available as a substrate for a diverse family of enzymes known as terpene synthases, which initiate the cyclization cascades that form the vast array of terpene carbon skeletons.

Table 1: Key Precursors and Enzymes in the Formation of Farnesyl Diphosphate (FPP)

| Compound/Enzyme | Abbreviation | Role in Pathway |

| Isopentenyl Diphosphate | IPP | C5 Isoprenoid Building Block |

| Dimethylallyl Diphosphate | DMAPP | C5 Isoprenoid Building Block (Isomer of IPP) |

| Farnesyl Diphosphate Synthase | FPPS | Catalyzes the synthesis of FPP from IPP and DMAPP |

| Farnesyl Diphosphate | FPP | C15 Precursor for all Sesquiterpenes |

Eudesmol Synthase Characterization and Enzymatic Mechanisms

The formation of the characteristic eudesmane bicyclic core from the linear FPP precursor is catalyzed by a specific class of terpene synthases known as eudesmol synthases. While the precise synthase for gamma-eudesmol leading to the 7-hydroxy derivative is not definitively characterized in all organisms, extensive research on related enzymes provides a clear model for its function.

For instance, a β-eudesmol synthase (EC 4.2.3.68) has been isolated and characterized from ginger (Zingiber zerumbet). nih.govuky.edu This enzyme catalyzes the conversion of FPP into β-eudesmol as its primary product, but also produces other sesquiterpenes, including α-eudesmol and 10-epi-γ-eudesmol, demonstrating the multi-product nature of many terpene synthases. uky.edu

The general enzymatic mechanism for a eudesmol synthase involves the following key steps:

Substrate Ionization: The enzyme abstracts the diphosphate group from FPP, generating a farnesyl carbocation.

Cyclization Cascade: The highly reactive and flexible carbocation is then guided by the enzyme's active site to undergo a series of intramolecular cyclizations. For eudesmol, this typically involves a 1,10-cyclization to form a germacradienyl cation intermediate. researchgate.net

Proton Transfer and Rearrangement: Subsequent proton transfers and hydride shifts within the active site lead to the formation of the eudesmane skeleton.

Termination: The reaction is terminated by the capture of a water molecule (or deprotonation), resulting in the final alcohol product, such as gamma-eudesmol. researchgate.net

The specific stereochemistry and regiochemistry of the final eudesmol isomer are precisely controlled by the three-dimensional architecture of the synthase's active site.

Hydroxylation and Other Derivatization Enzymes Involved in Formation

The final step in the biosynthesis of 7-(2-Hydroxy) gamma-Eudesmol is the specific hydroxylation of the gamma-eudesmol core. This reaction introduces a hydroxyl (-OH) group at the C7 position of the eudesmane skeleton. Such modifications are crucial for the biological activity and chemical properties of terpenoids. nih.gov

This highly specific oxidation of a C-H bond is typically catalyzed by cytochrome P450 monooxygenases (CYPs) . nih.govfrontiersin.org These enzymes are a vast and diverse family of heme-containing proteins that play a central role in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov In terpenoid biosynthesis, CYPs are known as "decorating" enzymes, responsible for the vast structural diversification of the basic terpene skeletons produced by terpene synthases. researchgate.net

The catalytic cycle of a P450 enzyme involves the reductive activation of molecular oxygen (O₂). One oxygen atom is inserted into the substrate (the gamma-eudesmol), while the other is reduced to water, a reaction that requires electrons, typically supplied by NADPH via a partner reductase enzyme. nih.gov

While the specific P450 responsible for 7-hydroxylation of gamma-eudesmol has not been isolated, the existence of enzymes like cholesterol 7-alpha-hydroxylase (CYP7A1), which performs a similar hydroxylation on the C7 position of cholesterol, demonstrates a clear biochemical precedent for this type of reaction on a polycyclic scaffold. wikipedia.orgnih.gov

Table 2: Proposed Enzymatic Steps for this compound Formation

| Step | Precursor | Enzyme Class | Product |

| 1 | Farnesyl Diphosphate (FPP) | gamma-Eudesmol Synthase | gamma-Eudesmol |

| 2 | gamma-Eudesmol | Cytochrome P450 Hydroxylase | This compound |

Genetic Basis and Transcriptional Regulation of Biosynthetic Genes

The production of this compound is directly controlled by the expression of the genes encoding its biosynthetic enzymes. This includes the genes for the upstream MVA pathway, the specific eudesmol synthase, and the modifying cytochrome P450 hydroxylase. The regulation of these genes is a complex process that allows organisms to control the production of the compound in response to developmental cues or environmental stimuli. nih.gov

Studies on related pathways have shown that terpene synthase (TPS) genes are pivotal in determining the profile of emitted volatile terpenes. nih.gov For example, the gene for β-eudesmol synthase from Zingiber zerumbet, designated ZSS2, has been cloned and characterized. nih.gov Analysis of its expression showed strong seasonal variations in the plant's rhizomes, indicating tight transcriptional control. nih.gov

Transcriptional regulation is the primary mechanism controlling the output of biosynthetic pathways. nih.gov This involves transcription factors—specialized proteins that bind to specific DNA sequences in the promoter regions of the biosynthetic genes. These factors can either activate or repress gene expression, thereby turning the pathway on or off. The coordinated expression of multiple genes in a pathway, such as a TPS and a specific CYP, often involves a shared set of transcription factors, ensuring that all necessary components are produced simultaneously. biorxiv.org

Metabolic Engineering Strategies for Enhanced Production

The elucidation of biosynthetic pathways provides a roadmap for enhancing the production of valuable compounds like this compound using metabolic engineering. This field applies genetic engineering principles to optimize metabolic pathways in microbial or plant hosts for industrial-scale production.

A common strategy involves heterologous expression, where the genes for the biosynthetic pathway are transferred into a host organism that is easy to cultivate, such as Escherichia coli or yeast. A successful example of this approach has been demonstrated for the production of β-eudesmol. nih.gov In this work, researchers engineered E. coli by:

Introducing the Eudesmol Synthase Gene: The ZSS2 gene from Zingiber zerumbet was expressed in E. coli.

Boosting Precursor Supply: To increase the availability of the FPP precursor, an entire gene cluster encoding six enzymes of the mevalonate (MVA) pathway was also introduced.

Optimizing Fermentation: When these engineered bacteria were cultured and fed with mevalonate, they successfully produced β-eudesmol at yields reaching 100 mg/L. nih.gov

To produce this compound, this strategy would be expanded to include the co-expression of the specific cytochrome P450 hydroxylase responsible for the final hydroxylation step. Further enhancements could involve optimizing the expression levels of each enzyme and the associated reductase partner for the P450, thereby creating a highly efficient whole-cell biocatalyst for the production of the target compound. nih.gov

Chemical Synthesis and Derivatization Strategies for 7 2 Hydroxy Gamma Eudesmol and Analogues

Total Synthesis Approaches to the Eudesmol Scaffold

The total synthesis of the eudesmol scaffold has been approached through various methodologies, often showcasing creative solutions to control the stereochemistry of the decalin ring system and its substituents. Key strategies include annulation reactions, cycloadditions, and intramolecular cyclizations.

One prominent strategy involves the construction of the cis- or trans-decalin framework early in the synthetic sequence. For instance, asymmetric tandem Michael additions and Aldol reactions have been utilized to create the core structure with high stereospecificity. chemrxiv.org Another powerful approach is the use of gold(I)-catalyzed Alder-ene reactions to construct the eudesmane (B1671778) core containing a hydroxy group. researchgate.net

A notable total synthesis of several eudesman-12,8-olides, which share the eudesmane scaffold, involved an alkylation-annulation of 2-methyl-3-furoic acid, followed by oxidation of the furan (B31954) ring to form the lactone. rsc.org This highlights the use of heterocyclic precursors to build the complex carbocyclic framework.

Recent advancements have focused on more streamlined and efficient syntheses. For example, a unified strategy for the synthesis of various eudesmanes employs a late-stage site-selective olefin functionalization. This approach starts with a common intermediate containing two identical olefins, which are then selectively functionalized to yield different eudesmane congeners, avoiding the need for protecting groups and reducing the number of synthetic steps. researchgate.netchemrxiv.org

The following table summarizes some of the key reactions used in the total synthesis of eudesmol scaffolds:

| Reaction Type | Description | Key Features | Reference |

| Asymmetric Tandem Michael Addition/Aldol Reaction | One-pot reaction to form the decalin ring system with control over stereocenters. | High stereospecificity, efficient construction of the core. | chemrxiv.org |

| Gold(I)-Catalyzed Alder-ene Reaction | Cyclization reaction to form the eudesmane core. | Forms the bicyclic system, introduces a hydroxyl group. | researchgate.net |

| Alkylation-Annulation of Furan Precursors | Builds the decalin ring onto a furan moiety, which is later converted to a lactone. | Versatile for the synthesis of eudesmanolides. | rsc.org |

| Site-Selective Olefin Functionalization | Late-stage differentiation of two identical double bonds in a common intermediate. | High efficiency, protecting-group-free synthesis. | researchgate.netchemrxiv.org |

Semi-Synthetic Modifications of Natural Eudesmols

Semi-synthesis, the chemical modification of a readily available natural product, is a powerful tool for generating novel derivatives with potentially enhanced or altered biological activities. chemrxiv.org This approach is particularly valuable for complex molecules like eudesmols, where total synthesis can be lengthy and low-yielding.

General derivatization reactions in semi-synthesis include oxidation, reduction, alkylation, acylation, and esterification. chemrxiv.org In the context of eudesmols, these reactions can be used to modify the existing functional groups, such as the hydroxyl group and the double bond, to probe structure-activity relationships and improve pharmacokinetic properties.

A specific example of the semi-synthetic modification of eudesmols is the microbiological transformation of a mixture of beta- and gamma-eudesmol (B72145). Using the fungus Rhizopus stolonifer, researchers were able to introduce additional hydroxyl groups at positions 2 and 3 of the eudesmane skeleton. ebi.ac.uk This biotransformation approach offers a way to achieve selective oxidations that can be difficult to perform with traditional chemical reagents.

The following table outlines some semi-synthetic strategies applicable to eudesmols:

| Modification Strategy | Reagents/Method | Potential Products | Reference |

| Oxidation | PCC, DMP, Swern Oxidation | Eudesmones (ketones) | chemrxiv.org |

| Reduction | H₂, Pd/C; NaBH₄ | Dihydroeudesmols, reduction of ketones | chemrxiv.org |

| Esterification | Acyl chlorides, carboxylic anhydrides | Eudesmol esters | chemrxiv.org |

| Microbiological Hydroxylation | Rhizopus stolonifer | Dihydroxylated eudesmol derivatives | ebi.ac.uk |

Development of Novel Synthetic Methodologies for Eudesmol Derivatives

The quest for more efficient and versatile methods to synthesize eudesmol derivatives is an ongoing area of research. Recent innovations have focused on increasing synthetic efficiency, accessing novel chemical space, and mimicking biosynthetic pathways.

A significant development is the use of site-selective C-H oxidation. Inspired by the action of monooxygenase enzymes in nature, researchers have developed methods for the selective hydroxylation of unactivated C-H bonds in the eudesmane skeleton. rsc.org One such strategy involves a photochemically initiated intramolecular radical hydrogen atom transfer, allowing for the synthesis of various hydroxylated eudesmane sesquiterpenoids. rsc.org This approach provides access to oxidized derivatives that are difficult to obtain by other means.

Another innovative strategy is the "site-switchable" functionalization of olefins. By designing a common synthetic intermediate with two electronically similar double bonds, different reaction conditions can be employed to selectively functionalize one olefin over the other. This has been demonstrated in the concise, protecting-group-free synthesis of a range of eudesmane natural products. researchgate.netchemrxiv.org This methodology significantly shortens synthetic routes and allows for divergent synthesis from a common precursor.

The synthesis of seco-eudesmanes, which are eudesmanoids with a cleaved carbon-carbon bond in the ring system, has also been explored. A facile route to 4,5-seco-eudesmanes from (+)-dihydrocarvone has been developed, providing access to this subclass of eudesmanoid sesquiterpenes. nih.gov

These novel methodologies not only provide more efficient access to known eudesmol derivatives but also open up possibilities for the synthesis of new analogues with unique structures and biological properties.

Pharmacological and Biological Activities: Mechanistic Investigations of 7 2 Hydroxy Gamma Eudesmol

Cellular Target Identification and Validation

The precise cellular targets of gamma-eudesmol (B72145) are not yet fully elucidated. However, research into its biological activities and that of its isomers, such as beta-eudesmol, provides insight into its potential targets. For instance, molecular docking studies of compounds from Agarwood oil, which includes gamma-eudesmol, suggest interactions with proteins involved in inflammation, pointing towards potential targets within inflammatory pathways. thegoodscentscompany.com The reported anti-tumor and anti-angiogenic activities of the closely related isomer, β-eudesmol, suggest that its cellular targets likely reside within signaling pathways that control cell growth, proliferation, and the formation of new blood vessels. nih.govresearchgate.net Further research employing methods like genome-wide over-expression of essential genes could help in the precise identification and validation of the cellular targets for this class of compounds. nih.gov

Molecular Mechanism of Action in Cell Culture Models

Investigations into the molecular mechanisms of eudesmol isomers have revealed significant modulation of key intracellular signaling pathways. Much of the detailed research in this area has been conducted on β-eudesmol, a closely related and well-studied isomer of gamma-eudesmol. These studies provide a strong inferential basis for the potential mechanisms of gamma-eudesmol.

β-Eudesmol has been shown to inhibit tumor growth and angiogenesis by suppressing the activation of the Cyclic AMP-responsive element-binding protein (CREB). nih.govresearchgate.net Furthermore, it has demonstrated the ability to stimulate neurite outgrowth in rat pheochromocytoma cells through the activation of mitogen-activated protein kinases (MAPKs). nih.gov The MAPK/extracellular signal-regulated kinase (ERK) pathway is a critical module in a wide array of signaling cascades that shape cellular behavior, including inflammatory gene expression. nih.govmdpi.com The modulation of these pathways, including Janus kinases/Signal Transducer and Activator of Transcriptions (JAKs/STATs) and Nuclear Factor-kappa B (NF-κB), is a key mechanism for the anti-inflammatory and anti-tumor effects of many natural compounds. researchgate.netnih.gov

| Signaling Pathway | Effect Observed (primarily for β-Eudesmol) | Associated Biological Activity | Reference |

|---|---|---|---|

| CREB | Suppression of activation | Anti-angiogenic, Anti-tumor | nih.govresearchgate.net |

| MAPK/ERK1/2 | Activation (in neuronal cells), Suppression (in other contexts) | Neurite outgrowth, Anti-inflammatory | nih.govresearchgate.netnih.gov |

| NF-κB | Modulation | Anti-inflammatory | researchgate.net |

| JAK/STAT | Modulation | Anti-inflammatory | researchgate.net |

Detailed studies specifically profiling the changes in global gene expression in response to treatment with 7-(2-Hydroxy) gamma-Eudesmol are not extensively available in the current body of literature. However, its demonstrated effects on signaling pathways like NF-κB and CREB, which are critical transcription factors, strongly imply that this compound would alter the expression of a wide range of target genes involved in inflammation, cell cycle, apoptosis, and angiogenesis. nih.govresearchgate.netnih.gov Future transcriptomic studies are necessary to fully map the impact of gamma-eudesmol on gene expression profiles.

The biological activity of this compound is predicated on its interaction with cellular macromolecules. As a small molecule, it is likely to bind to specific pockets within target proteins, thereby modulating their activity. nih.gov Molecular docking studies have preliminarily suggested that gamma-eudesmol can interact with proteins involved in the inflammatory response. thegoodscentscompany.com The modulation of signaling pathways is a direct consequence of these interactions with protein kinases (e.g., MAPKs) and transcription factors (e.g., CREB). nih.gov Direct interactions with DNA have not been prominently reported; the compound's effects on gene expression are more likely mediated through the modulation of DNA-binding proteins. nih.gov

Enzyme Kinetic Studies and Inhibition/Activation Profiles (e.g., Heme oxygenase, NAD(P)H-quinone dehydrogenase, Na+, K+-ATPase)

The effects of this compound on specific enzyme kinetics are an area of ongoing investigation.

Heme Oxygenase (HO): Heme oxygenase-1 (HO-1) is a critical enzyme in cellular defense against oxidative stress. nih.gov Studies on the signaling pathways affected by related compounds have shown a link between the MAPK/ERK pathway and the regulation of HO-1. mdpi.com The review on β-eudesmol also notes its influence on Heme Oxygenase-1 metabolism, suggesting that eudesmol isomers may exert some of their cytoprotective and anti-inflammatory effects through the modulation of this enzyme. nih.gov

NAD(P)H-quinone dehydrogenase (NQO1): This enzyme plays a role in the detoxification of quinones and protecting cells from oxidative damage. genome.jpuniprot.org While it represents a potential target for chemopreventive agents, direct kinetic studies detailing the inhibition or activation of NQO1 by gamma-eudesmol are not currently available.

Na+, K+-ATPase: There is no available research from the search results indicating that this compound has been studied for its effects on the kinetics of Na+, K+-ATPase.

| Enzyme | Observed or Inferred Interaction | Potential Significance | Reference |

|---|---|---|---|

| Heme Oxygenase-1 (HO-1) | Metabolism influenced by the related isomer β-eudesmol. | Anti-inflammatory, Cytoprotective | nih.gov |

| NAD(P)H-quinone dehydrogenase | No direct studies reported. | N/A | |

| Na+, K+-ATPase | No studies reported. | N/A |

Receptor Binding and Agonist/Antagonist Properties

Specific studies detailing the binding of this compound to cellular receptors and characterizing its properties as an agonist or antagonist are limited. While many natural compounds exert their effects through interactions with cell surface or nuclear receptors, the primary mechanism of eudesmol isomers appears to be the modulation of intracellular signaling cascades. nih.govresearchgate.netnih.gov There is no current evidence to suggest that gamma-eudesmol acts as a direct agonist or antagonist for specific, well-characterized receptors in the same manner as, for example, neurotransmitter or hormone analogs. researchgate.net

Scientific Inquiry into this compound Remains Uncharted

Despite a thorough investigation of scientific literature and databases, no specific research or data could be found on the chemical compound this compound. Consequently, an article detailing its pharmacological and biological activities as per the requested outline cannot be generated at this time.

While the broader family of eudesmol sesquiterpenoids, including isomers such as γ-eudesmol and β-eudesmol, has been the subject of various scientific studies, information regarding the specific derivative this compound is not available in the public domain.

Research on related eudesmol compounds has indicated a range of potential biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects. For instance, studies on β-eudesmol have explored its role in inhibiting inflammatory pathways, while investigations into γ-eudesmol have touched upon its cytotoxic effects on certain cancer cell lines. Furthermore, some eudesmol-containing essential oils have been evaluated for their potential neuroprotective properties.

However, it is crucial to emphasize that these findings pertain to related but distinct molecules. The addition of a 2-hydroxy group at the 7th position of the gamma-eudesmol structure would create a novel chemical entity with potentially unique pharmacological and biological properties. Without direct experimental evidence, any extrapolation of the activities of other eudesmol isomers to this compound would be purely speculative and scientifically unsound.

Therefore, to maintain scientific accuracy and adhere to the strict scope of the inquiry, no content can be produced for the requested article on the "." Further research and direct experimental investigation are required to elucidate the specific biological profile of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 7 2 Hydroxy Gamma Eudesmol Analogues

Systematic Modification of the Eudesmol Skeleton

The eudesmol skeleton, a bicyclic sesquiterpenoid framework, offers multiple sites for systematic modification to probe its interaction with biological targets. For 7-(2-Hydroxy) gamma-eudesmol (B72145), these modifications can be broadly categorized into alterations of the decalin core, the isopropanol (B130326) side chain, and the introduction or modification of unsaturation.

Modification of the Decalin Core: The decalin ring system of eudesmol contains several chiral centers and functional group handles. Key modifications could include:

Hydroxylation, Acetylation, and Methylation: Studies on other eudesmane (B1671778) sesquiterpenes have shown that the introduction, modification, or removal of hydroxyl, acetyl, and methyl groups on the decalin core can significantly impact biological activity. For instance, in a study on anti-Helicobacter pylori and anti-inflammatory sesquiterpenoids, hydroxylation and acetylation of the eudesmane skeleton led to reduced activity, suggesting that the size and polarity of substituents are critical determinants of efficacy. mdpi.com

Modification of the 2-Hydroxypropyl Side Chain: The 7-(2-hydroxypropyl) substituent is a defining feature of this particular eudesmol derivative. Modifications to this chain are crucial for understanding its role in target binding and mechanism of action.

Chain Length and Branching: Altering the length of the alkyl chain or introducing branching could impact hydrophobic interactions and steric hindrance within a binding pocket.

Hydroxyl Group Position and Esterification: The position of the hydroxyl group on the side chain is critical. Moving it from the C2' position to C1' or C3' would likely alter hydrogen bonding capabilities. Esterification or etherification of this hydroxyl group would modify the compound's polarity and its ability to act as a hydrogen bond donor.

Introduction and Modification of Unsaturation: The presence and position of double bonds in the eudesmol skeleton contribute to its rigidity and electronic properties.

Shifting Double Bond Position: Moving the endocyclic double bond or introducing additional unsaturation could alter the molecule's conformation and its interaction with specific residues in a target protein.

Epoxidation: The introduction of an epoxide ring can create a reactive handle for covalent modification of a biological target, a strategy observed in other sesquiterpene lactones. hebmu.edu.cn

Illustrative Data Table of Hypothetical 7-(2-Hydroxy) gamma-Eudesmol Analogues and Their Postulated Activity Trends

| Analogue | Modification from this compound | Postulated Biological Activity Trend | Rationale |

| 1 | Acetylation of the 2'-hydroxyl group | Potentially decreased activity | Increased steric bulk and loss of hydrogen bond donor capability. mdpi.com |

| 2 | Oxidation of the 2'-hydroxyl to a ketone | Altered activity profile | Change from hydrogen bond donor to acceptor; potential for different interactions. |

| 3 | Removal of the C4-C5 double bond | Potentially altered activity | Increased flexibility of the decalin core. |

| 4 | Epoxidation of the C4-C5 double bond | Potentially enhanced activity or different mechanism | Introduction of a reactive electrophilic center. hebmu.edu.cn |

Correlating Structural Features with Mechanistic Biological Outcomes

The structural modifications detailed above can lead to a range of mechanistic outcomes. The correlation of these features with specific biological effects is the cornerstone of SMR studies.

The presence of a hydroxyl group, for instance, can facilitate interactions with specific amino acid residues, such as serine or threonine, in an enzyme's active site, potentially leading to competitive inhibition. The catalytic mechanism of some terpene synthases involves the addition of water to terminate a carbocationic cascade, resulting in a hydroxylated terpene. nih.gov This suggests that the hydroxyl group of this compound could play a role in its interaction with enzymes.

Pharmacophore Elucidation for Target Interaction

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a hypothetical pharmacophore model can be proposed based on its key structural elements.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The hydroxyl group on the isopropanol side chain is a primary hydrogen bond donor.

Hydrophobic Regions: The bicyclic decalin core and the methyl groups provide significant hydrophobic volume, which is crucial for van der Waals interactions within a binding pocket.

Hydrogen Bond Acceptor (potential): While not present in the parent molecule, oxidation of the hydroxyl group to a ketone would introduce a hydrogen bond acceptor feature.

The spatial arrangement of these features is critical. The distance and relative orientation between the hydrogen bond donor and the hydrophobic regions will determine the molecule's specificity for a particular target. Pharmacophore models can be developed using computational methods and are essential tools for virtual screening to identify novel, structurally diverse compounds with similar biological activity. nih.gov

Illustrative Data Table of a Hypothetical Pharmacophore Model for this compound

| Pharmacophoric Feature | Structural Element | Potential Interaction |

| Hydrogen Bond Donor | 2'-Hydroxyl group | Interaction with serine, threonine, or backbone carbonyls of a target protein. |

| Hydrophobic Core | Decalin ring system | Van der Waals interactions in a hydrophobic binding pocket. |

| Hydrophobic Feature | C4-Methyl group | Specific hydrophobic interaction. |

| Hydrophobic Feature | C10-Methyl group | Specific hydrophobic interaction. |

Influence of Stereochemistry on Activity and Mechanism

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. biomedgrid.comnih.gov The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is itself chiral.

Key Stereocenters and Their Potential Impact:

C7: The stereochemistry at the point of attachment of the 2-hydroxypropyl side chain will dictate its orientation relative to the decalin core. This will, in turn, influence how the hydroxyl group is presented to the biological target.

C2' of the Side Chain: If the side chain were modified to introduce a chiral center at the hydroxyl-bearing carbon, the R and S enantiomers could have different potencies and even different mechanisms of action.

Studies on other chiral compounds have repeatedly shown that one enantiomer may be significantly more active than the other (the eutomer versus the distomer). researchgate.net In some cases, one enantiomer may be responsible for the therapeutic effect while the other is inactive or even contributes to adverse effects. nih.gov Therefore, the stereoselective synthesis and evaluation of different stereoisomers of this compound and its analogues are crucial for developing safe and effective therapeutic agents. The change in stereochemistry can exert a major influence on biological activity. nih.gov

Computational Chemistry and Molecular Modeling of 7 2 Hydroxy Gamma Eudesmol

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. Energy minimization, also called geometry optimization, is a computational process used to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. wikipedia.orgdeeporigin.com This process is fundamental as it identifies the most stable, low-energy conformer of a molecule, which is crucial for subsequent computational studies like molecular docking. deeporigin.comgmu.edu

The goal is to find a set of atomic coordinates where the net inter-atomic force on each atom is close to zero. wikipedia.org For a molecule like γ-eudesmol, with its complex bicyclic structure and flexible side chain, multiple local energy minima may exist. Algorithms such as steepest descent and conjugate gradient are employed to iteratively adjust the geometry to lower the total energy of the system until a stable conformation is reached. deeporigin.commdpi.com The most stable conformer, or global minimum, represents the most probable structure of the molecule in a given environment. While specific computational studies detailing an exhaustive conformational search for γ-eudesmol are not prevalent, related research has demonstrated that the conformation of its precursors influences the formation of the final α-, β-, and γ-eudesmol isomers. ebi.ac.uk

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., γ-eudesmol) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. aijr.orgmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity. nih.gov

In silico studies have explored the interaction of eudesmol isomers with various protein targets:

Glucosyltransferase: A study investigating inhibitors of dental caries identified eudesmol as a potential inhibitor of Glucosyltransferase (PDB ID: 3AIC), an enzyme crucial for the pathogenesis of Streptococcus mutans. Docking studies were performed to screen a library of compounds, with eudesmol showing promising binding affinity. biorxiv.org

Mitogen-Activated Protein Kinase 14 (MAPK14): The isomer β-eudesmol was studied as a potential anti-inflammatory agent by docking it against MAPK14 (p38α), a key enzyme in inflammatory responses. The results indicated that β-eudesmol fits effectively into the binding pocket of MAPK14, forming hydrogen bonds with key amino acid residues like Met 109 and His 107. aijr.org

Protein 6ICT: A network pharmacology analysis of agarwood essential oil components performed molecular docking of γ-eudesmol against the protein target 6ICT. The study detailed various types of interactions, including van der Waals forces, hydrogen bonds, and hydrophobic interactions, contributing to the binding. researchgate.net

These studies highlight that the hydroxyl group of eudesmol often plays a critical role in forming hydrogen bonds with protein residues, anchoring the ligand in the binding site.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. rsdjournal.orgrsc.org Methods like Density Functional Theory (DFT) can provide highly accurate information about molecular orbitals, charge distribution, and reactivity. rsdjournal.org Key electronic properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding and predicting how a molecule will interact with other molecules, including protein receptors.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. nih.govyoutube.com For ligand-target interactions, MD simulations provide a dynamic view of the binding event, assessing the stability of the protein-ligand complex and characterizing the behavior of the ligand in the binding site. This goes beyond the static picture provided by molecular docking. biorxiv.org

In a study involving eudesmol and the enzyme Glucosyltransferase, MD simulations were performed to evaluate the stability of the docked complex. biorxiv.org Key parameters analyzed in such simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over the simulation time. A stable, equilibrated RMSD value suggests that the complex is structurally stable. biorxiv.org

Potential Energy: The potential energy of the complex is calculated throughout the simulation. A stable and low potential energy indicates a favorable and stable binding interaction. biorxiv.org

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying the most persistent and important interactions for binding stability. biorxiv.org

The simulation of the Glucosyltransferase-eudesmol complex indicated high stability, with a more favorable potential energy compared to the reference complex, suggesting that eudesmol forms a stable and lasting interaction with the enzyme. biorxiv.org

In Silico Physicochemical and ADMET Predictions

In silico tools are widely used in the early phases of drug discovery to predict the physicochemical properties and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. biorxiv.orgjapsonline.comarxiv.org These predictions help to identify candidates with favorable drug-like properties before committing to costly experimental synthesis and testing. nih.gov

Physicochemical Properties: Various molecular descriptors can be calculated for γ-eudesmol to predict its behavior. These properties are crucial for its bioavailability and formulation.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₅H₂₆O | nih.gov |

| Molecular Weight | 222.37 g/mol | nih.gov |

| XLogP3-AA (logP) | 3.4 | nih.govthegoodscentscompany.com |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

This table contains interactive data. Predictions are based on computational models.

ADMET Predictions: ADMET prediction models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological properties. While specific ADMET predictions for γ-eudesmol are not available, general parameters that are typically evaluated in silico include:

Absorption: Predictions of properties like human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate status help to estimate oral bioavailability.

Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration are predicted to understand how the compound distributes throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes.

Excretion: Properties like total clearance are estimated to predict how the compound is eliminated from the body.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These in silico predictions are valuable for flagging potential liabilities early in the drug development process, allowing for chemical modifications to improve the ADMET profile.

Biotransformation and Enzymatic Degradation of 7 2 Hydroxy Gamma Eudesmol

Microbial Biotransformation Studies

Microbial biotransformation serves as a valuable tool for structurally modifying natural products, often mimicking mammalian metabolism. While specific studies on 7-(2-Hydroxy) gamma-Eudesmol (B72145) are limited, research on the microbial transformation of a mixture of beta- and gamma-eudesmol by Gibberella suabinetti ATCC 20193 provides significant insights into the potential metabolic pathways. nih.gov This fungus is known for its ability to introduce hydroxyl groups and perform other oxidative reactions on terpenoid skeletons.

The biotransformation of the eudesmol mixture by G. suabinetti resulted in the isolation of seven different eudesmanoidal metabolites. nih.gov The reactions observed were primarily hydroxylations at various positions of the eudesmane (B1671778) core and the formation of a ketone. These transformations highlight the versatility of microbial systems in modifying the chemical structure of eudesmol-type sesquiterpenoids. The types of biotransformations observed include allylic hydroxylation, oxidation of a hydroxyl group to a ketone, and the formation of diols.

Enzymatic Degradation Pathways In Vitro

The in vitro enzymatic degradation of 7-(2-Hydroxy) gamma-Eudesmol would likely involve pathways common to other lipophilic sesquiterpenoids. Based on studies of related compounds, the degradation is expected to be primarily oxidative. The enzymatic systems responsible for these transformations are typically monooxygenases, such as cytochrome P450 enzymes, which introduce polar hydroxyl groups to increase water solubility and facilitate further metabolism.

Identification of Metabolites and Their Structural Characterization

The metabolites produced from the microbial transformation of a beta- and gamma-eudesmol mixture by Gibberella suabinetti were identified using various spectroscopic techniques. nih.gov These metabolites represent potential products of the biotransformation of this compound, although the presence of the initial hydroxy group at C-2 would likely influence the metabolic profile. The identified metabolites from the eudesmol mixture are detailed in the table below. nih.gov

| Metabolite Name | Chemical Formula | Type of Transformation |

| Eudesma-4-en-11-ol-3-one (carissone) | C15H22O2 | Oxidation and Isomerization |

| Eudesma-3-en-2β,11-diol | C15H26O2 | Hydroxylation |

| Eudesma-4-en-3β,11-diol | C15H26O2 | Hydroxylation |

| Eudesma-4(15)-en-8,11-diol | C15H26O2 | Hydroxylation |

| Eudesma-4(15)-en-2α,11-diol (pterocarpol) | C15H26O2 | Hydroxylation |

| 1(3)cyclo-eudesma-4(15)-en-11,12-diol | C15H24O2 | Cyclization and Dihydroxylation |

| Eudesma-4-en-11,15-diol | C15H26O2 | Hydroxylation |

Data sourced from the microbial transformation of a beta- and gamma-eudesmols mixture by Gibberella suabinetti ATCC 20193. nih.gov

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems (non-clinical context)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including terpenoids. nih.gov The lipophilic nature of eudesmol derivatives makes them likely substrates for CYP enzymes. nih.gov While direct metabolic studies on this compound are not available, ligand-binding studies on the related compound, β-eudesmol, provide valuable information on its interaction with various human CYP isoforms. nih.gov

Spectroscopic analysis has shown that β-eudesmol binds to CYP3A4 and CYP1A2, but not significantly to CYP2C9, CYP2C19, and CYP2D6. nih.gov CYP3A4, a major drug-metabolizing enzyme in humans, showed a type I spectral change upon binding to β-eudesmol, which is indicative of a substrate-enzyme interaction. nih.gov The binding affinity (Ks) of β-eudesmol to CYP3A4 was determined to be 77 ± 23 μM. nih.gov For CYP1A2, a reverse type I difference spectrum was observed. nih.gov These findings suggest that CYP3A4 and CYP1A2 are likely involved in the metabolism of eudesmol-type sesquiterpenoids. The metabolism of this compound would likely be mediated by these or similar CYP isoforms, leading to hydroxylated and other oxidized metabolites.

| CYP Isoform | Binding Interaction with β-Eudesmol | Binding Constant (Ks) |

| CYP3A4 | Type I spectral change | 77 ± 23 μM |

| CYP1A2 | Reverse type I difference spectra | 0.23 mM |

| CYP2C9 | No significant binding | Not determined |

| CYP2C19 | No significant binding | Not determined |

| CYP2D6 | No significant binding | Not determined |

Data from a study on the binding of β-eudesmol to recombinant human cytochrome P450 isoforms. nih.gov

Analytical Methodologies for Detection and Quantification of 7 2 Hydroxy Gamma Eudesmol in Complex Matrices

Development of Sensitive and Selective Detection Methods

The development of sensitive and selective detection methods for a novel compound like "7-(2-Hydroxy) gamma-Eudesmol" would begin with the selection of appropriate analytical instrumentation. Given the structural characteristics of eudesmol-type sesquiterpenoids, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be primary candidates.

For GC analysis, coupling with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be standard. GC-MS is particularly powerful, providing both retention time information for quantification and mass spectra for structural elucidation and confirmation. The choice of the GC column, oven temperature program, and ionization method in MS would be optimized to achieve the best separation from other matrix components and the highest sensitivity.

HPLC methods, especially when coupled with UV-Vis or MS detectors, would also be explored. Reverse-phase HPLC with a C18 column is a common starting point for the separation of moderately polar compounds. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) would be optimized to ensure good peak shape and resolution.

Sample Preparation and Extraction Optimization

The extraction of "this compound" from complex matrices, such as plant material, would be a critical step. The choice of extraction method would depend on the physicochemical properties of the compound and the nature of the matrix.

Common extraction techniques that could be optimized include:

Soxhlet Extraction: A classical method that, while effective, can be time-consuming and may risk thermal degradation of the analyte.

Ultrasound-Assisted Extraction (UAE): A faster and often more efficient method that uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. researchgate.net

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

Solid-Phase Microextraction (SPME): A solvent-free method that is particularly useful for volatile and semi-volatile compounds in headspace or liquid samples. researchgate.net

The selection of the extraction solvent would be guided by the polarity of "7-(2-Hydroxy) gamma-Eudesmol (B72145)." A systematic evaluation of different solvents and solvent mixtures would be necessary to maximize the extraction yield.

Validation of Analytical Procedures

Once a detection and extraction method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. eurachem.org The validation process would assess several key parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). eurachem.org

Table 1: Key Validation Parameters for Analytical Procedures

| Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Application in Phytochemical Profiling and Quality Control Research

A validated analytical method for "this compound" would be invaluable for phytochemical profiling and quality control. It would enable the screening of various plant species to identify new natural sources of the compound. Furthermore, in any commercial product containing this compound, the method would be essential for ensuring product consistency and verifying that the concentration of the active ingredient meets specifications. This is crucial for maintaining the quality and efficacy of natural health products and herbal medicines.

Future Research Directions and Emerging Paradigms for 7 2 Hydroxy Gamma Eudesmol Studies

Integration with Omics Technologies for Comprehensive Understanding

To gain a more complete picture of how 7-(2-Hydroxy) gamma-Eudesmol (B72145) interacts with biological systems, researchers are turning to omics technologies. Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, will be instrumental in elucidating the compound's mechanisms of action.

By analyzing changes in protein expression and metabolite profiles in cells or tissues exposed to 7-(2-Hydroxy) gamma-Eudesmol, scientists can identify the specific cellular pathways and molecular targets modulated by the compound. This approach moves beyond studying a single endpoint and provides a systems-level view of its biological impact. For instance, metabolomic analysis of cells treated with a mixture of chemicals, including compounds structurally related to eudesmols, has revealed alterations in metabolites associated with cell proliferation and oxidative stress. nih.gov This highlights the power of omics to uncover broader biological effects. The integration of metabolomics and transcriptomics can further align observed changes in metabolites with gene expression, offering a more detailed interpretation of the biological perturbations triggered by a compound. nih.gov

Table 1: Potential Applications of Omics in this compound Research

| Omics Technology | Application in this compound Research | Potential Insights |

| Proteomics | Identification of protein targets and pathways affected by the compound. | Understanding mechanisms of action, identifying biomarkers of efficacy. |

| Metabolomics | Analysis of metabolic fingerprint changes in response to treatment. | Revealing effects on cellular metabolism, identifying key metabolic pathways involved. |

| Transcriptomics | Measurement of gene expression changes following exposure. | Uncovering the genetic regulation behind the compound's effects. |

Exploration of Synergistic Interactions with Other Compounds (Mechanistic)

The potential for this compound to work in concert with other compounds to produce enhanced therapeutic effects is a significant area of future investigation. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, could lead to more effective and potentially safer treatment strategies.

Mechanistic studies will be crucial to understand how these interactions occur at a molecular level. For example, research on other sesquiterpene lactones has shown that they can inhibit key inflammatory pathways like NF-κB and MAPKs. nih.gov Investigating whether this compound can potentiate the anti-inflammatory effects of other known drugs by targeting these or complementary pathways is a promising avenue. Understanding these mechanisms could pave the way for rational combination therapies for a variety of conditions.

Novel Delivery Systems for In Vitro and Pre-clinical Applications

To maximize the therapeutic potential of this compound, researchers are exploring novel delivery systems. The effectiveness of a compound can be limited by factors such as poor solubility, low bioavailability, and off-target effects. Advanced delivery systems aim to overcome these challenges.

For in vitro studies, sophisticated delivery methods can ensure consistent and targeted delivery of the compound to cells in culture, leading to more reliable and reproducible results. In pre-clinical animal models, nano-enabled technologies and other advanced delivery platforms can improve the compound's pharmacokinetic profile, ensuring it reaches the target tissues in sufficient concentrations to exert its therapeutic effect. The development of such systems is crucial for translating promising in vitro findings into successful pre-clinical outcomes.

Advanced Bioinformatic and Chemoinformatic Approaches

Computational tools are becoming increasingly vital in drug discovery and development. Advanced bioinformatic and chemoinformatic approaches will play a key role in accelerating research on this compound. researchgate.net

Chemoinformatic analysis can be used to predict the compound's biological activities based on its chemical structure, comparing it to large databases of known bioactive molecules. researchgate.net This can help in identifying potential therapeutic targets and prioritizing experimental studies. Molecular docking simulations, a key bioinformatic tool, can predict how this compound binds to specific proteins, providing insights into its mechanism of action at the atomic level. thegoodscentscompany.com Furthermore, these computational approaches can aid in the design of new derivatives of this compound with improved potency and selectivity. researchgate.net

Sustainable Production and Green Chemistry Applications

As the demand for natural product-based therapeutics grows, so does the need for sustainable production methods. Future research will focus on developing environmentally friendly and economically viable ways to produce this compound.

This includes exploring biotechnological approaches, such as using engineered microorganisms to produce the compound through fermentation. Green chemistry principles will also be applied to the extraction and purification processes to minimize the use of hazardous solvents and reduce waste. mdpi.comeurekalert.org The use of eco-friendly solvents and the development of greener synthetic routes are central to this effort. rsc.orgresearchgate.netorientjchem.org By embracing sustainable practices, researchers can ensure a stable and environmentally responsible supply of this compound for further research and potential clinical applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and physicochemical properties of 7-(2-Hydroxy) gamma-Eudesmol?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR) and computational tools like Density Functional Theory (DFT) to analyze stereochemistry, hydrogen bonding, and electronic properties. For example, DFT calculations can predict HOMO-LUMO energy gaps and dipole moments, which correlate with reactivity and solubility (see solvent parameter tables in ). Structural validation should reference IUPAC nomenclature and PubChem data (e.g., InChIKey: WMOPMQRJLLIEJV-IUODEOHRSA-N) .

Q. How can researchers design in vitro assays to evaluate the antimicrobial activity of gamma-Eudesmol derivatives?